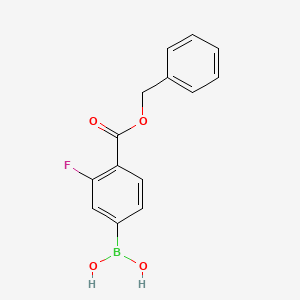

(4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a benzyloxycarbonyl group and a fluorine atom attached to a phenyl ring, making it a versatile molecule in organic synthesis and various scientific applications .

準備方法

Synthetic Routes and Reaction Conditions

One common method is the borylation of aryl halides using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the use of a boronic acid or boronate ester and an aryl halide in the presence of a palladium catalyst and a base, typically under mild conditions.

Industrial Production Methods

Industrial production of boronic acids, including (4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid, often employs scalable methods such as direct borylation of aromatic compounds using transition metal catalysts. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .

化学反応の分析

Types of Reactions

(4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid undergoes several types of chemical reactions, including:

Oxidation: Conversion to the corresponding phenol derivative.

Reduction: Formation of the corresponding boronate ester.

Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Boronic acids have been widely studied for their potential as anticancer agents. (4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid can serve as a crucial building block in the synthesis of proteasome inhibitors, which are vital in cancer treatment. The FDA-approved drug Velcade (bortezomib) is a notable example that utilizes boronic acid derivatives for targeting cancer cells by inhibiting protein degradation pathways .

Enzyme Inhibition

This compound can also act as an inhibitor for certain enzymes, particularly serine proteases. Its ability to form reversible covalent bonds with the active site of these enzymes allows it to modulate their activity effectively. Such interactions have implications in developing therapies for diseases where protease activity is dysregulated .

Organic Synthesis

Cross-Coupling Reactions

this compound is instrumental in Suzuki-Miyaura cross-coupling reactions, which are essential for constructing complex organic molecules. The presence of the boronic acid functional group facilitates the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds

The compound can be used to functionalize aromatic rings through electrophilic substitution reactions. This property is particularly useful in modifying existing drug molecules to enhance their pharmacological properties or reduce side effects.

Material Science

Development of Sensors

Boronic acids, including this compound, are utilized in developing chemical sensors due to their ability to form complexes with diols and sugars. This property has been exploited in creating sensors for glucose monitoring, which is critical for diabetes management .

Polymer Chemistry

In polymer science, boronic acids can be incorporated into polymer matrices to create responsive materials. These materials can change their properties in response to environmental stimuli, making them suitable for applications in drug delivery systems and smart coatings.

Case Study 1: Anticancer Drug Development

Research has demonstrated that derivatives of this compound exhibit potent activity against multiple myeloma cells. The compound's design allows for selective inhibition of proteasome activity, leading to apoptosis in cancer cells while sparing normal cells .

Case Study 2: Sensor Development

A study on glucose sensors incorporating boronic acids showed that this compound could successfully detect glucose levels through fluorescence changes upon binding with glucose molecules. This application has significant implications for non-invasive diabetes monitoring technologies .

作用機序

The mechanism of action of (4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic biological compounds. This interaction is facilitated by the boronic acid moiety, which can form complexes with enzyme residues, nucleic acids, and carbohydrates. These interactions are crucial for its role in enzyme inhibition and molecular recognition .

類似化合物との比較

Similar Compounds

Phenylboronic acid: Lacks the benzyloxycarbonyl and fluorine substituents, making it less versatile in certain applications.

4-Methoxyphenylboronic acid: Contains a methoxy group instead of a benzyloxycarbonyl group, resulting in different reactivity and applications.

4-(Trifluoromethyl)phenylboronic acid: Features a trifluoromethyl group, which imparts different electronic properties compared to the fluorine atom in (4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid.

Uniqueness

The presence of both the benzyloxycarbonyl group and the fluorine atom in this compound provides unique reactivity and selectivity in various chemical reactions. This makes it a valuable compound for specialized applications in organic synthesis, medicinal chemistry, and material science .

生物活性

(4-((Benzyloxy)carbonyl)-3-fluorophenyl)boronic acid is a boronic acid derivative notable for its potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and anticancer agents. Its structure includes a fluorinated phenyl ring and a benzyloxycarbonyl group, which contribute to its biological activity and selectivity.

The compound possesses a boronic acid functional group, known for forming reversible covalent bonds with diols and other Lewis bases. This reactivity is pivotal in organic synthesis and drug development processes. The presence of the fluorinated phenyl ring enhances its biological properties, including increased lipophilicity and improved binding affinity to biological targets.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential to inhibit various enzymes, including proteases and kinases. |

| Anticancer Properties | May exhibit cytotoxic effects against cancer cell lines. |

| Antimicrobial Activity | Potential activity against bacterial and fungal pathogens. |

Enzyme Inhibition

The compound has been shown to act as an enzyme inhibitor, particularly against metallo-β-lactamases (MBLs), which are critical in antibiotic resistance. Studies indicate that similar boronic acids can effectively inhibit MBLs, suggesting that this compound may exhibit comparable properties .

1. Enzyme Inhibition Studies

Research has demonstrated that compounds similar to this compound can inhibit MBLs with submicromolar potency. For instance, compounds like N-sulfamoylpyrrole-2-carboxylates have shown strong inhibition profiles against clinically relevant MBLs such as VIM-1 and NDM-1 .

2. Anticancer Activity

In vitro studies have indicated that fluorinated phenylboronic acids possess significant cytotoxicity against various cancer cell lines. For example, compounds derived from phenylboronic acids have been reported to induce apoptosis in hypopharyngeal tumor cells, suggesting a potential role in cancer therapy .

3. Antimicrobial Efficacy

The antimicrobial properties of boronic acids have been explored extensively. A study highlighted that certain fluorinated phenylboronic acids exhibit moderate activity against Candida albicans and higher efficacy against Aspergillus niger and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of established antifungal agents like Tavaborole .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The boronic acid moiety allows for reversible binding to the active sites of enzymes, potentially disrupting their function.

- Cellular Uptake : The lipophilic nature of the compound may facilitate cellular uptake, enhancing its efficacy against target cells.

- Isomerization : Some studies suggest that boronic acids can undergo isomerization in solution, leading to different active forms that may exhibit varying levels of biological activity .

特性

IUPAC Name |

(3-fluoro-4-phenylmethoxycarbonylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BFO4/c16-13-8-11(15(18)19)6-7-12(13)14(17)20-9-10-4-2-1-3-5-10/h1-8,18-19H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MINRKGHJIZBWKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)OCC2=CC=CC=C2)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。